molecular formula C13H11NO3 B13113058 Ethyl2-formylquinoline-4-carboxylate

Ethyl2-formylquinoline-4-carboxylate

Cat. No.: B13113058
M. Wt: 229.23 g/mol
InChI Key: JLBBVRSRKUJKRJ-UHFFFAOYSA-N
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Description

The Quinoline (B57606) Scaffold: Significance in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the field of organic and medicinal chemistry. iipseries.orgnih.gov First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this nitrogen-containing aromatic compound has since been identified as a core structural motif in a vast array of natural products, particularly alkaloids such as quinine (B1679958) and cinchonine, which are derived from Cinchona plants. iipseries.orgwikipedia.org Its prevalence in nature is a testament to its inherent stability and versatile biochemical functionality.

In contemporary chemical research, quinoline is recognized as a "privileged structure." tandfonline.comresearchgate.net This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. tandfonline.com The synthetic versatility of the quinoline ring allows for functionalization at numerous positions, enabling the generation of large libraries of structurally diverse derivatives. nih.govresearchgate.netbenthamdirect.com This adaptability has led to the development of quinoline-based compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.net Consequently, the quinoline scaffold remains one of the most frequently utilized heterocyclic systems in the design and synthesis of new therapeutic agents and functional materials. tandfonline.comnumberanalytics.com

Table 1: Notable Biological Activities of Quinoline Derivatives

Biological ActivityDescriptionKey Examples/Targets
Antimalarial Quinoline-based drugs have historically been the primary treatment for malaria, often interfering with the parasite's hemoglobin breakdown pathway. globalresearchonline.netQuinine, Chloroquine, Mefloquine globalresearchonline.netresearchgate.net
Anticancer Derivatives act through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. tandfonline.combenthamdirect.comCamptothecin (topoisomerase inhibitor), various kinase inhibitors tandfonline.comresearchgate.net
Antibacterial Fluoroquinolones are a major class of antibiotics that inhibit bacterial DNA gyrase.Ciprofloxacin, Levofloxacin
Antiviral Certain quinoline compounds have shown efficacy against a range of viruses. researchgate.netResearch compounds targeting viral replication
Anti-inflammatory The scaffold has been used to develop agents that modulate inflammatory pathways. researchgate.netInvestigational drugs targeting inflammatory mediators

Contextualization of Formyl and Carboxylate Functional Groups in Heterocyclic Synthesis

The synthetic utility of a heterocyclic scaffold like quinoline is greatly enhanced by the strategic placement of functional groups that can serve as handles for further chemical modification. The formyl (-CHO) and ethyl carboxylate (-COOC₂H₅) groups in Ethyl 2-formylquinoline-4-carboxylate are prime examples of such functionalities, each imparting distinct reactivity and synthetic potential.

The formyl group , an aldehyde, is a versatile electrophilic center. britannica.com Its presence on the quinoline ring opens numerous pathways for constructing more complex molecular architectures. It readily participates in condensation reactions with various nucleophiles, a foundational strategy for building new rings onto the quinoline core. nih.gov For instance, reactions with amines, hydrazines, or active methylene (B1212753) compounds can be used to synthesize fused heterocyclic systems like pyrazoloquinolines or pyrroloquinolines. nih.gov The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a reactive aromatic or heterocyclic ring system. researchgate.netwikipedia.org The distinct electrophilicity of the aldehyde allows it to be selectively transformed in the presence of other functional groups, such as the less reactive ester. mdpi.com

The ethyl carboxylate group is a crucial functional group in both synthesis and pharmacology. In synthetic chemistry, it serves as a stable and reliable precursor to a carboxylic acid, which can be unmasked via hydrolysis. nih.gov This carboxylic acid moiety can then be used in amide bond formations, further extending the molecular structure. The ester itself can participate in reactions such as Claisen condensations or can be reduced to an alcohol. From a medicinal chemistry perspective, the carboxylate group is often vital for a molecule's biological activity, as it can form key hydrogen bonds or salt bridges with amino acid residues in a protein's active site. nih.gov Furthermore, converting a carboxylic acid to its ester form is a common strategy to improve a drug's bioavailability and pharmacokinetic properties. biofuranchem.com

Table 2: Synthetic Roles of Formyl and Carboxylate Groups

Functional GroupTypeKey ReactionsSynthetic Utility
Formyl (-CHO) AldehydeCondensation, Wittig reaction, Reduction, OxidationBuilding block for fused rings, C-C bond formation, conversion to other functional groups. nih.gov
Carboxylate (-COOR) EsterHydrolysis, Amidation, Reduction, Claisen condensationPrecursor to carboxylic acids and amides, improves drug properties, C-C bond formation. nih.govbiofuranchem.com

Historical Trajectories and Modern Relevance of Ethyl 2-formylquinoline-4-carboxylate in Organic Transformations

While specific historical documentation detailing the first synthesis of Ethyl 2-formylquinoline-4-carboxylate is not prominent in publicly accessible literature, its conceptual origins are firmly rooted in the classical methods of quinoline synthesis developed in the late 19th century. Seminal named reactions such as the Skraup (1880), Friedländer (1882), Doebner-von Miller (1881), and Pfitzinger (1886) syntheses provided the foundational chemistry for creating the core quinoline ring system from simple aromatic amines and carbonyl compounds. iipseries.orgnumberanalytics.comresearchgate.net The subsequent introduction of the formyl and carboxylate functionalities would have evolved from the growing toolbox of organic reactions for functional group interconversion and installation throughout the 20th century.

The modern relevance of Ethyl 2-formylquinoline-4-carboxylate lies in its role as a highly valuable bifunctional building block for constructing complex, polysubstituted quinoline derivatives. researchgate.net Its utility is demonstrated in synthetic schemes where related structures are employed as key intermediates. For example, a common strategy to produce 2-formylquinolines involves the selective oxidation of 2-methylquinoline (B7769805) precursors using reagents like selenium dioxide. researchgate.net The presence of both the aldehyde at the 2-position and the ester at the 4-position allows for orthogonal chemical strategies, where one group can be reacted while the other remains protected or inert under the reaction conditions. This selective reactivity is crucial for the controlled, stepwise assembly of target molecules, particularly in the synthesis of novel pharmaceutical candidates. nih.gov The compound serves as a versatile scaffold for creating libraries of compounds where modifications can be systematically introduced at either the 2- or 4-positions to explore structure-activity relationships.

Research Impetus and Objectives for Investigations Involving Ethyl 2-formylquinoline-4-carboxylate

The primary impetus for research involving Ethyl 2-formylquinoline-4-carboxylate stems from the continued demand for novel therapeutic agents and the established status of the quinoline scaffold as a privileged structure in medicinal chemistry. tandfonline.comresearchgate.net The emergence of drug-resistant strains of pathogens and the complexity of diseases like cancer necessitate the development of new molecules with improved efficacy, selectivity, and safety profiles. globalresearchonline.net Polysubstituted quinolines are a focal point of this research because substitution patterns on the quinoline ring can significantly modulate biological activity, target specificity, and pharmacokinetic properties. researchgate.net

The main objective of using Ethyl 2-formylquinoline-4-carboxylate as a starting material is to exploit its dual functionality to efficiently generate molecular diversity. Researchers utilize this compound to:

Synthesize Novel Heterocyclic Systems: The reactive formyl group is an ideal handle for annulation reactions, allowing for the fusion of additional heterocyclic rings (e.g., imidazole, pyrazole (B372694), triazole) onto the quinoline core. nih.govresearchgate.net This creates novel, rigid, and three-dimensional structures that can present pharmacophores in unique orientations for interacting with biological targets.

Create Chemical Libraries for Screening: The compound is an ideal platform for combinatorial chemistry and parallel synthesis. By reacting the formyl group with one set of building blocks and then modifying the carboxylate group with another, large and diverse libraries of quinoline derivatives can be rapidly assembled. nih.gov These libraries are then screened against various biological targets to identify new hit compounds.

Explore Structure-Activity Relationships (SAR): By systematically altering the substituents derived from the formyl and carboxylate positions, chemists can precisely map the structural requirements for a desired biological activity. This rational approach to drug design helps in optimizing lead compounds to enhance potency and reduce off-target effects. benthamdirect.com

In essence, Ethyl 2-formylquinoline-4-carboxylate is not merely a single compound but a strategic tool that enables chemists to efficiently explore the vast chemical space around the privileged quinoline scaffold in the quest for next-generation drugs and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-formylquinoline-4-carboxylate

InChI

InChI=1S/C13H11NO3/c1-2-17-13(16)11-7-9(8-15)14-12-6-4-3-5-10(11)12/h3-8H,2H2,1H3

InChI Key

JLBBVRSRKUJKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=O

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of Ethyl 2 Formylquinoline 4 Carboxylate

Transformations Involving the Formyl Group

The aldehyde (formyl) functionality at the C2 position is a highly reactive electrophilic center, making it amenable to a variety of nucleophilic additions and related transformations. These reactions are fundamental in constructing more complex molecular architectures based on the quinoline (B57606) scaffold.

Nucleophilic Additions and Condensation Reactions for Fused Ring Systems

The formyl group of Ethyl 2-formylquinoline-4-carboxylate is a prime site for reactions with binucleophilic reagents, leading to the formation of new heterocyclic rings fused to the quinoline core. These condensation reactions typically involve the initial nucleophilic attack on the aldehyde carbon, followed by an intramolecular cyclization and dehydration.

Such reactions are widely reported for 2-formylquinolines, which readily react with amines, hydrazines, and compounds containing active methylene (B1212753) groups. For instance, reaction with primary amines or hydrazines yields Schiff bases or hydrazones, respectively. These intermediates can undergo further cyclization if another reactive group is present in the nucleophilic partner, leading to fused systems like pyrazolo[3,4-b]quinolines.

Similarly, multicomponent reactions involving the formylquinoline, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and another reagent can produce complex fused systems such as quinolinyl-pyranopyrazoles in a single step. These transformations are often catalyzed by acids or bases. The reaction with o-phenylenediamine, for example, can lead to the formation of benzimidazole-fused quinolines.

Table 1: Examples of Fused Ring Systems from Formylquinolines

ReactantReaction TypeResulting Fused SystemTypical Conditions
Hydrazine (B178648) Hydrate (B1144303)Cyclocondensation1H-Pyrazolo[3,4-b]quinolineEthanol, Reflux
o-PhenylenediamineOxidative CyclocondensationBenzimidazole-fused quinolineHeating, various solvents
FormamideCondensation/CyclizationPyrrolo[3,4-b]quinolin-3-oneFormic acid, Ethanol, Heat
Malononitrile & Ethyl 3-oxobutanoateMulticomponent ReactionQuinolinyl-pyranopyrazoleWater, Catalyst

Selective Reductions and Oxidations of the Aldehyde

The formyl group can be selectively modified through reduction or oxidation without affecting the ethyl carboxylate or the quinoline ring, provided that appropriate reagents are chosen.

Selective Reduction: The aldehyde can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting compound, ethyl 2-(hydroxymethyl)quinoline-4-carboxylate, is a valuable intermediate for further functionalization, for instance, through etherification or conversion to a leaving group for nucleophilic substitution. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester group.

Selective Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid 4-ethyl ester. This transformation requires mild oxidizing agents to prevent over-oxidation or degradation of the quinoline ring. Common reagents for this purpose include silver(I) oxide (Tollens' reagent) or carefully controlled reactions with potassium permanganate (B83412) (KMnO₄) under neutral conditions. The resulting carboxylic acid at the C2 position provides another handle for chemical modifications, such as amidation or esterification.

Table 2: Selective Transformations of the Formyl Group

TransformationProduct Functional GroupTypical ReagentCommon Conditions
ReductionPrimary Alcohol (-CH₂OH)Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol, 0°C to RT
OxidationCarboxylic Acid (-COOH)Silver(I) Oxide (Ag₂O)Aqueous or alcoholic solution

Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons) for Extended Conjugation

Olefinations are powerful carbon-carbon bond-forming reactions that convert a carbonyl group into an alkene. For Ethyl 2-formylquinoline-4-carboxylate, these reactions are used to introduce a vinyl group at the C2 position, thereby extending the conjugated π-system of the quinoline ring.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. This reaction is highly versatile, allowing the formation of a wide range of substituted alkenes. The geometry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. HWE reactions are often preferred as the phosphonate carbanions are more nucleophilic and the water-soluble phosphate (B84403) byproducts are easier to remove than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene. This reaction has been successfully used to synthesize various 2-styrylquinoline (B1231325) derivatives by reacting 2-formylquinolines with substituted benzylphosphonates.

Table 3: Olefination Reactions of the Formyl Group

ReactionKey ReagentProductKey Features
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)2-Vinylquinoline derivativeStereoselectivity depends on ylide stability.
Horner-Wadsworth-EmmonsPhosphonate Carbanion ((RO)₂P(O)CHR⁻)2-Vinylquinoline derivativeGenerally gives (E)-alkene with high selectivity.

Reactions at the Ethyl Carboxylate Group

The ethyl carboxylate group at the C4 position is less reactive than the formyl group but serves as a crucial site for modifications through nucleophilic acyl substitution reactions.

Ester Hydrolysis and Transesterification

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-formylquinoline-4-carboxylic acid. This reaction is typically carried out under basic conditions (saponification) by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to protonate the resulting carboxylate salt. chemguide.co.uklibretexts.orglibretexts.org Acid-catalyzed hydrolysis is also possible but is often reversible and slower. chemguide.co.uklibretexts.org The resulting carboxylic acid is a key intermediate for many other transformations, most notably amidation reactions. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating Ethyl 2-formylquinoline-4-carboxylate in methanol with a catalytic amount of sulfuric acid would lead to the formation of the corresponding methyl ester. This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the new alcohol. This method allows for the introduction of various alkoxy groups, potentially altering the molecule's physical and biological properties.

Table 4: Reactions at the Ester Group

ReactionReagentsProductConditions
Hydrolysis (Saponification)1. NaOH(aq) or KOH(aq) 2. H₃O⁺2-Formylquinoline-4-carboxylic acidHeating, followed by acidification
TransesterificationR'OH, Acid or Base catalystNew alkyl 2-formylquinoline-4-carboxylateHeating in excess R'OH

Amidation Reactions for Carboxamide Derivatives

The synthesis of quinoline-4-carboxamides is a significant area of research due to the prevalence of this moiety in pharmacologically active compounds. bohrium.comnih.gov These derivatives are most commonly prepared from the carboxylic acid obtained via ester hydrolysis. The carboxylic acid is activated and then reacted with a primary or secondary amine to form the amide bond.

Common methods for this transformation include:

Coupling Agent-Mediated Amidation: The carboxylic acid is treated with an amine in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium). nih.govscispace.com This method proceeds under mild conditions and is tolerant of a wide range of functional groups.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, to yield the desired carboxamide. nih.gov

Direct conversion from the ester is also possible, though it is generally less common and often requires harsh conditions (high temperature and pressure) or specific catalysts.

Table 5: Synthesis of Quinoline-4-Carboxamide Derivatives

Starting MaterialKey ReagentsIntermediateProduct
Quinoline-4-carboxylic acidAmine (R-NH₂), EDC, HOBtActivated esterQuinoline-4-carboxamide
Quinoline-4-carboxylic acid1. SOCl₂ 2. Amine (R-NH₂), Et₃NAcyl chlorideQuinoline-4-carboxamide

Functionalization of the Quinoline Ring System

The quinoline core of ethyl 2-formylquinoline-4-carboxylate is susceptible to a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives. rsc.org The existing substituents—a formyl group at C2 and an ethyl carboxylate at C4—play a crucial role in directing the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the benzene (B151609) ring portion of the scaffold can undergo electrophilic substitution, typically at positions C5 and C8. The precise location of substitution is governed by the reaction conditions and the nature of the electrophile. The presence of the formyl and carboxylate groups, both deactivating, would further decrease the reactivity of the entire ring system towards electrophiles, likely requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring of the quinoline system is electron-deficient and thus activated towards nucleophilic attack, particularly at the C2 and C4 positions. In the case of ethyl 2-formylquinoline-4-carboxylate, these positions are already substituted. However, if a suitable leaving group were present on the ring, SNAr reactions could be a viable functionalization strategy. For instance, in 2,4-dichloroquinazolines, a related heterocyclic system, nucleophilic substitution occurs preferentially at the 4-position. nih.gov The mechanism for SNAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer complex, although concerted mechanisms have also been proposed. nih.govyoutube.com

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgunblog.fruwindsor.ca While the ester and formyl groups in ethyl 2-formylquinoline-4-carboxylate could potentially act as DMGs, their reactivity towards strong bases like alkyllithiums presents a challenge. The formyl group is highly susceptible to nucleophilic addition, and the ester could undergo Claisen condensation or nucleophilic acyl substitution. Therefore, protection of the formyl group and careful selection of the base and reaction conditions would be critical for successful DoM on this substrate.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To employ ethyl 2-formylquinoline-4-carboxylate in such reactions, it would first need to be converted into a suitable coupling partner, for example, by introducing a halide or triflate group onto the quinoline ring. Subsequently, reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be performed to introduce a wide array of substituents. researchgate.net

Decarboxylative cross-coupling offers a more direct approach, using the carboxylic acid moiety (after hydrolysis of the ester) as an in situ source of an organometallic nucleophile. wikipedia.orgnih.gov This strategy avoids the pre-functionalization step of introducing a leaving group. Palladium/copper dual catalytic systems are often employed for these transformations. nih.gov

Cycloaddition and Annulation Strategies for Complex Heterocycles

The quinoline scaffold of ethyl 2-formylquinoline-4-carboxylate can serve as a building block for the construction of more complex, fused heterocyclic systems through cycloaddition and annulation reactions.

The Povarov reaction is a powerful method for synthesizing tetrahydroquinoline derivatives, involving a formal aza-Diels-Alder [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. rsc.orgescholarship.orgmdpi.comsci-rad.com The imine, in this case, would be generated in situ from an aniline (B41778) and an aldehyde. While ethyl 2-formylquinoline-4-carboxylate itself is not a typical substrate for the Povarov reaction, the quinoline motif is the product of such reactions. The reaction typically proceeds via an inverse electron-demand mechanism. nih.gov

The quinoline ring system can also participate as a dienophile in Diels-Alder type reactions, although this is less common. The reactivity would be dependent on the specific substitution pattern and the nature of the diene.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govderpharmachemica.com The formyl and ester functionalities of ethyl 2-formylquinoline-4-carboxylate make it an excellent substrate for various MCRs.

For instance, the formyl group can readily undergo condensation with amines or active methylene compounds to form intermediates that can then participate in subsequent cyclization or addition steps. A variety of quinoline-based scaffolds can be accessed through MCRs. The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.govnih.gov

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that could potentially utilize a derivative of ethyl 2-formylquinoline-4-carboxylate. For example, one-pot reactions of 2-chloro-3-formylquinolines with an amine, an acid, and an isocyanide have been shown to produce complex fused quinoline systems. rsc.org

The data in the following table summarizes the key reactive sites and potential transformations of Ethyl 2-formylquinoline-4-carboxylate discussed in this article.

Functional Group / Ring PositionType of ReactionPotential TransformationRelevant Section(s)
C4-Ethyl CarboxylateHydrolysis then DecarboxylationRemoval of the carboxylate group to form 2-formylquinoline.3.2.3
C4-Ethyl CarboxylateDecarboxylative Cross-CouplingFormation of a new C-C or C-heteroatom bond at the C4-position.3.3.2
Quinoline Ring (Benzene part)Electrophilic Aromatic SubstitutionIntroduction of electrophiles at C5 and C8 positions.3.3.1
Quinoline Ring (Pyridinone part)Nucleophilic Aromatic SubstitutionSubstitution of a leaving group (if present) at C2 or C4.3.3.1
C3-H (ortho to C4-carboxylate)Directed Ortho-MetalationIntroduction of an electrophile at the C3-position.3.3.2
C2-Formyl GroupMulticomponent ReactionsParticipation in one-pot syntheses to form complex heterocyclic structures.3.4.2

Intramolecular Cyclization Cascades

The presence of the reactive formyl group at the 2-position and the ethyl carboxylate at the 4-position of the quinoline nucleus makes Ethyl 2-formylquinoline-4-carboxylate a prime candidate for intramolecular cyclization cascades. These reactions can lead to the formation of novel fused heterocyclic systems. While specific studies on this exact molecule are not abundant, the reactivity can be inferred from similar quinoline aldehydes.

One potential pathway involves the reaction of the formyl group with a nucleophile that is tethered to a side chain, which could be introduced via modification of the ethyl ester. For instance, conversion of the ester to an amide followed by the introduction of a suitable functional group could set the stage for an intramolecular cyclization. The formyl group can act as an electrophile, readily undergoing condensation with a variety of nucleophiles.

Another approach could involve a multi-step, one-pot reaction where the formyl group first participates in a reaction, such as a Knoevenagel condensation, to introduce a new reactive site. This new intermediate could then undergo a subsequent intramolecular cyclization. The specific conditions for such cascades, including the choice of catalysts and solvents, would be critical in directing the reaction towards the desired polycyclic product. Research on related systems has shown that both acid and base catalysis can be effective in promoting such cyclizations.

Starting Material AnalogueReagents and ConditionsProduct Type
Quinoline-2-carbaldehyde1. Malononitrile, piperidine (B6355638) 2. HeatPyrido[1,2-a]quinoline derivative
Quinoline-2-carbaldehyde1. Wittig reagent with a tethered nucleophile 2. Acid catalystFused heterocyclic system

Stereoselective Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure or enriched derivatives of Ethyl 2-formylquinoline-4-carboxylate is of significant interest due to the prevalence of chiral quinolines in biologically active molecules. Stereoselective transformations can target the formyl group or involve the quinoline ring itself.

The asymmetric reduction of the formyl group to a hydroxyl group is a direct method to introduce a stereocenter. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. Common methods include the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems employing transition metals like ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands.

The enantiomeric excess (ee) of the resulting alcohol is highly dependent on the specific catalyst or reagent used, as well as the reaction conditions such as temperature and solvent. The resulting chiral alcohol, ethyl 2-(hydroxymethyl)quinoline-4-carboxylate, is a valuable intermediate for the synthesis of more complex chiral molecules.

Catalyst/ReagentProductEnantiomeric Excess (ee)
(R)-Alpine-Borane(R)-Ethyl 2-(hydroxymethyl)quinoline-4-carboxylateTypically >90%
RuCl₂(S)-BINAP(S)-Ethyl 2-(hydroxymethyl)quinoline-4-carboxylateUp to 99%
CBS Reagent (Corey-Bakshi-Shibata)Chiral alcoholOften >95%

Chiral auxiliaries can be employed to control the stereochemical outcome of reactions involving the quinoline scaffold. sigmaaldrich.com An auxiliary can be temporarily attached to the molecule, direct a subsequent stereoselective reaction, and then be removed. For instance, the ester group could be converted to an amide using a chiral amine as the auxiliary. This chiral amide could then direct the stereoselective addition of a nucleophile to the formyl group.

Alternatively, chiral ligands can be used in conjunction with metal catalysts to induce asymmetry in reactions. For example, a chiral ligand could coordinate to a metal center that then catalyzes a reaction at the formyl group, such as an aldol (B89426) or a Michael addition, with high stereocontrol. The choice of ligand is crucial and is often screened to find the optimal match for a specific transformation.

Enantioselective catalysis provides an efficient route to chiral quinoline derivatives. This can involve the synthesis of the quinoline ring itself in an asymmetric fashion or the enantioselective functionalization of a pre-existing quinoline. In the context of Ethyl 2-formylquinoline-4-carboxylate, enantioselective catalysis can be used to introduce new chiral centers.

For instance, an enantioselective organocatalytic reaction, such as a proline-catalyzed aldol reaction with the formyl group, could generate a chiral β-hydroxy ketone derivative with high enantioselectivity. Similarly, transition metal catalysis with chiral ligands can be used for a variety of transformations, including asymmetric allylation or cyanation of the aldehyde. These methods offer a powerful and atom-economical approach to accessing a wide range of chiral quinoline-based compounds.

Strategic Applications As a Synthon in Advanced Organic Molecule Synthesis

Precursor for Novel Quinoline-Based Scaffolds

The intrinsic reactivity of Ethyl 2-formylquinoline-4-carboxylate facilitates its use as a foundational element for the synthesis of more complex quinoline-based structures. Its functional groups are ideal starting points for annulation and derivatization reactions, leading to a wide range of novel scaffolds.

Construction of Polyheterocyclic and Fused Ring Systems

The 2-formyl group is a key anchor for building fused heterocyclic systems. Through condensation and subsequent cyclization reactions, it enables the annulation of additional rings onto the quinoline (B57606) framework. For instance, reactions with binucleophilic reagents can lead to the formation of diverse polyheterocyclic structures. While specific examples starting with the title compound are specialized, the reactivity of the closely related 2-formylquinoline core is well-documented in forming fused systems like pyrazolo[3,4-b]quinolines and thiopyrano[2,3-b]quinolines. nih.gov

One established strategy involves the condensation of the formyl group with an active methylene (B1212753) compound, followed by an intramolecular cyclization. A notable application is the synthesis of styrylquinoline–benzimidazole hybrids, where a 2-formylquinoline intermediate undergoes oxidative cyclocondensation with benzene-1,2-diamine to yield the fused hybrid product. researchgate.net This demonstrates the potential of the formyl group in Ethyl 2-formylquinoline-4-carboxylate to participate in similar transformations to create elaborate, fused architectures.

Synthesis of Complex Nitrogen-Containing Heterocycles

The aldehyde functionality of Ethyl 2-formylquinoline-4-carboxylate is highly susceptible to reactions with nitrogen-based nucleophiles, making it an excellent precursor for a variety of nitrogen-containing heterocycles. researchgate.netnih.gov Condensation reactions with primary amines, hydrazines, and hydroxylamines readily yield Schiff bases, hydrazones, and oximes, respectively. These intermediates can be further elaborated or can act as key components in the construction of larger heterocyclic systems. researchgate.net

For example, the reaction of 2-formylquinoline derivatives with hydrazine (B178648) hydrate (B1144303) can produce hydrazones, which are valuable precursors for pyrazole (B372694) synthesis. researchgate.net Similarly, condensation with compounds like 2-aminobenzimidazole (B67599) can lead to the formation of complex fused systems such as benzoimidazopyrimido[4,5-b]quinolones through a multicomponent reaction strategy. researchgate.net These reactions highlight the utility of the formyl group as a gateway to diverse nitrogen heterocycles.

ReagentResulting Heterocycle/IntermediateReaction Type
Hydrazine HydratePyrazoline, HydrazoneCondensation, Cyclization
PhenylhydrazinePyrazolineCondensation, Cyclization
Urea/ThioureaPyrimidine-2-one/thiolCondensation, Cyclization
2-AminobenzimidazoleBenzoimidazopyrimido[4,5-b]quinoloneMulticomponent Reaction
Substituted AnilinesSchiff Base (Azomethine)Condensation

Building Block for Natural Product Analogs and Bioactive Compound Cores

The quinoline scaffold is a common motif in a multitude of natural products and pharmacologically active compounds. nih.govnih.gov Ethyl 2-formylquinoline-4-carboxylate serves as a valuable starting material for synthesizing analogs of these molecules, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.govfrontiersin.org

Elaboration Towards Alkaloid Mimicry

Many alkaloids feature a quinoline core, and synthetic strategies often aim to replicate or modify this central structure to achieve desired biological activities. nih.gov The functional groups on Ethyl 2-formylquinoline-4-carboxylate provide the necessary handles to build molecular complexity that mimics natural alkaloids. For example, the synthesis of alkaloids like Graveoline and Dubamine, found in plants of the Rutaceae family, relies on the construction and functionalization of a quinoline core. nih.gov While total syntheses often employ different starting materials, a synthon like Ethyl 2-formylquinoline-4-carboxylate offers a pre-functionalized core that could be elaborated through reactions at the C2 and C4 positions to generate diverse alkaloid analogs.

Synthetic Access to Libraries for Mechanistic Biological Research

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology. Ethyl 2-formylquinoline-4-carboxylate is an ideal substrate for creating focused libraries of quinoline derivatives. Its distinct reactive sites—the aldehyde and the ester—allow for parallel synthesis and diversification. For instance, a library of carboxamide analogs can be generated by reacting the ethyl ester with a variety of amines, while the formyl group can be simultaneously or sequentially reacted with a range of hydrazines or other nucleophiles. nih.gov

This approach has been used to synthesize libraries of 2-phenylquinoline-4-carboxamides to explore their activity as human neurokinin-3 (hNK-3) receptor antagonists. nih.gov Similarly, libraries of 2,4-bis((E)-styryl)quinoline-3-carboxylates have been synthesized and evaluated for their antitumor activity. rsc.org These examples underscore the value of functionalized quinoline carboxylates in rapidly generating diverse molecular entities for biological screening and mechanistic studies.

Target ClassBiological Activity InvestigatedKey Reaction Site(s)
2-(4-Biphenylyl)quinoline-4-carboxamideshNK-3 Receptor AntagonismCarboxylate
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSIRT3 InhibitionCarboxylate
2,4-bis((E)-styryl)quinoline-3-carboxylatesAntitumor ActivityC2 and C4 side chains

Development of Ligands for Catalysis and Coordination Chemistry

The quinoline ring system, with its embedded nitrogen atom, is a well-established ligand scaffold in coordination chemistry. The additional functional groups in Ethyl 2-formylquinoline-4-carboxylate—specifically the formyl oxygen and the ester carbonyl oxygen—provide extra donor atoms, enabling the formation of multidentate ligands. These ligands can form stable complexes with a variety of metal ions.

The resulting metal complexes have potential applications in catalysis. For example, copper complexes incorporating quinoline-based ligands have been studied for their catecholase activity, demonstrating their ability to catalyze oxidation reactions. mdpi.com The specific coordination environment provided by ligands derived from Ethyl 2-formylquinoline-4-carboxylate could be tailored to influence the catalytic efficiency and selectivity of such metal complexes. The ability of the formyl and carboxylate groups to act as coordination sites, in conjunction with the quinoline nitrogen, makes this synthon a promising candidate for designing novel ligands for asymmetric catalysis and other coordination chemistry applications.

Synthesis of Chiral and Achiral Ligands Based on the Quinoline Framework

The quinoline scaffold is a privileged structure in coordination chemistry, and the presence of the formyl group at the 2-position and the carboxylate at the 4-position of ethyl 2-formylquinoline-4-carboxylate offers a convenient handle for the synthesis of both chiral and achiral ligands.

The aldehyde functionality is readily condensed with primary amines to form Schiff bases (imines), which are a prominent class of ligands. By reacting ethyl 2-formylquinoline-4-carboxylate with various chiral amines, a diverse library of chiral Schiff base ligands can be accessed. These ligands can coordinate with a variety of metal centers, creating chiral environments that are essential for asymmetric catalysis. The ester group at the 4-position can also be modified to further tune the steric and electronic properties of the resulting ligand.

Similarly, condensation with achiral amines leads to the formation of achiral Schiff base ligands. These ligands are instrumental in the construction of organometallic complexes with specific catalytic activities. Beyond Schiff bases, the formyl group can be a precursor for other functionalities, such as hydroxyl or phosphine (B1218219) groups, expanding the range of possible ligand structures. The versatility of these synthetic routes makes ethyl 2-formylquinoline-4-carboxylate a valuable starting material for ligand synthesis.

Below is a table summarizing representative examples of ligand types synthesized from quinoline precursors.

Ligand TypeChiral/AchiralSynthetic PrecursorPotential Application
Schiff BaseChiralChiral AmineAsymmetric Catalysis
Schiff BaseAchiralAchiral AmineOrganometallic Catalysis
P,N-LigandsChiral/AchiralPhosphine-containing AmineHomogeneous Catalysis

Exploration in Organometallic Catalysis

Ligands derived from ethyl 2-formylquinoline-4-carboxylate play a significant role in the field of organometallic catalysis. Once complexed with a metal center, such as palladium, ruthenium, or iridium, these quinoline-based ligands can influence the catalytic activity and selectivity of the resulting complex.

The nitrogen atom of the quinoline ring and the imine nitrogen of a Schiff base ligand derived from ethyl 2-formylquinoline-4-carboxylate can act as a bidentate chelating system, forming stable complexes with metal ions. The electronic properties of the quinoline ring and any substituents on the amine portion of the Schiff base can be systematically varied to fine-tune the electronic environment around the metal center. This, in turn, can modulate the catalytic performance in reactions such as hydrogenations, cross-coupling reactions, and cyclizations.

The rigid quinoline backbone can impart a specific geometry to the metal complex, which can be beneficial for controlling the stereochemical outcome of a reaction, particularly when chiral ligands are employed. The ester group at the 4-position can also be leveraged to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse.

Role in Fluorescent Probe and Sensor Development

The inherent photophysical properties of the quinoline nucleus make it an excellent fluorophore for the development of fluorescent probes and sensors. Ethyl 2-formylquinoline-4-carboxylate serves as a key starting material in the synthesis of these advanced analytical tools.

Synthetic Routes to Fluorescent Quinoline Conjugates

The reactive aldehyde group of ethyl 2-formylquinoline-4-carboxylate is a key feature for the synthesis of fluorescent quinoline conjugates. This group can readily undergo condensation reactions with a variety of nucleophiles, allowing for the facile attachment of different recognition units or moieties that can modulate the fluorescent properties of the quinoline core.

For example, reaction with hydrazines or amines bearing other functionalities can lead to the formation of quinoline-based hydrazones or Schiff bases with extended conjugation, often resulting in altered absorption and emission characteristics. These synthetic strategies are highly modular, enabling the creation of a diverse range of fluorescent dyes with tailored properties for specific applications. The ester group at the 4-position can also be hydrolyzed to the corresponding carboxylic acid, providing another point for conjugation or for improving water solubility.

The following table outlines some synthetic strategies for creating fluorescent quinoline conjugates.

Reaction TypeReactantResulting ConjugatePotential Application
CondensationHydrazine derivativeHydrazoneBioimaging
CondensationAmine with a recognition unitSchiff BaseIon sensing
Knoevenagel CondensationActive methylene compoundStyryl-quinolinepH sensing

Methodologies for Sensor Molecule Construction

The construction of sensor molecules based on ethyl 2-formylquinoline-4-carboxylate leverages the principles of molecular recognition and signal transduction. The general design involves covalently linking a recognition unit (receptor) to the quinoline fluorophore.

The aldehyde group is an ideal position for introducing this receptor. For instance, a receptor designed to bind a specific metal ion can be incorporated into an amine, which is then condensed with ethyl 2-formylquinoline-4-carboxylate. Upon binding of the target analyte to the receptor, a change in the electronic structure of the molecule can occur, leading to a detectable change in the fluorescence of the quinoline unit. This can manifest as an increase (turn-on), decrease (turn-off), or shift in the emission wavelength.

These chemosensors can be designed to be highly selective and sensitive for a variety of analytes, including metal ions, anions, and biologically relevant small molecules. The versatility of the synthetic chemistry associated with ethyl 2-formylquinoline-4-carboxylate makes it a valuable platform for the rational design of novel fluorescent sensors.

Advanced Spectroscopic and Structural Characterization Methodologies for Novel Derivatives and Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic compounds. For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide foundational information regarding the chemical environment of each hydrogen and carbon atom, respectively. uncw.edutsijournals.com The chemical shifts, coupling constants, and signal multiplicities offer a detailed map of the molecular structure. In quinoline systems, the protons on the heterocyclic and benzene (B151609) rings typically resonate in the aromatic region (δ 7.0-9.5 ppm), with their precise shifts influenced by the electronic effects of substituents like the formyl and carboxylate groups. mdpi.com

Multi-dimensional NMR Techniques for Complex Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, complex structures often require multi-dimensional NMR experiments for complete and unambiguous assignments. slideshare.net These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For Ethyl 2-formylquinoline-4-carboxylate, a COSY spectrum would reveal correlations between adjacent protons on the quinoline ring and within the ethyl group of the ester.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹J C-H coupling). sdsu.edu It is invaluable for assigning the ¹³C signals corresponding to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J C-H coupling). sdsu.edu This is crucial for connecting molecular fragments and identifying quaternary carbons. For instance, the formyl proton would show an HMBC correlation to the C2 carbon of the quinoline ring, and the methylene (B1212753) protons of the ethyl group would correlate to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for determining stereochemistry and conformation. In a derivative of Ethyl 2-formylquinoline-4-carboxylate, NOESY could confirm the spatial proximity of substituents on the quinoline ring. mdpi.com

The combined application of these techniques allows for a full and confident assignment of all ¹H and ¹³C signals, as illustrated by the analysis of related quinoline structures. mdpi.commdpi.com

Table 1: Representative 2D NMR Correlations for a Substituted Quinoline Structure.
TechniqueCorrelated NucleiInformation GainedExample Application
COSY¹H ↔ ¹HIdentifies J-coupled proton spin systems.Shows connectivity between H5, H6, H7, and H8 on the quinoline ring.
HSQC¹H ↔ ¹³C (¹J)Assigns carbons directly bonded to protons.Correlates the formyl proton signal to the formyl carbon signal.
HMBC¹H ↔ ¹³C (²J, ³J)Connects molecular fragments across multiple bonds.Links the H3 proton to the C4a and C5 carbons, confirming the ring junction.
NOESY¹H ↔ ¹H (Spatial)Determines spatial proximity and stereochemistry.Shows a correlation between a proton on a C2 substituent and the H8 proton, indicating a specific conformation. mdpi.com

Application of ¹⁵N NMR in Nitrogen-Containing Heterocycles

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom within the quinoline ring. researchgate.net Despite challenges such as the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus, modern NMR techniques like ¹H-¹⁵N HSQC or HMBC can enhance signal detection through polarization transfer from protons. researchgate.net The ¹⁵N chemical shift is highly sensitive to factors such as hybridization, substitution, and protonation. researchgate.net Studies on quinoline itself have shown that the nitrogen lone pair significantly affects the chemical shifts of nearby carbon atoms. rsc.org This sensitivity makes ¹⁵N NMR a powerful tool for investigating the electronic structure and reactivity of the nitrogen center in Ethyl 2-formylquinoline-4-carboxylate and its reaction intermediates.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Its high accuracy allows for the confident validation of a proposed molecular formula. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Validation

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. When coupled with a high-resolution mass analyzer like a time-of-flight (TOF) detector, ESI-MS can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within 5 parts per million (ppm). This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions. For Ethyl 2-formylquinoline-4-carboxylate (C₁₃H₁₁NO₃), HRMS-ESI would be used to confirm the calculated exact mass of its protonated ion.

Table 2: Example of HRMS Data for Molecular Formula Validation of a Related Quinoline Derivative.
CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
Ethyl 6-chloroquinoline-3-carboxylateC₁₂H₁₀ClNO₂236.0473236.0477 rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Information and Mechanistic Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a wealth of structural information. nih.govnih.gov For quinoline-4-carboxylic acids and their esters, characteristic fragmentation pathways often include the elimination of the carboxyl group or related fragments. chempap.orgresearchgate.net The fragmentation pattern of Ethyl 2-formylquinoline-4-carboxylate would be expected to show losses corresponding to the ethyl group, the entire ester function, and the formyl group, thereby confirming the presence and connectivity of these substituents. Comparing the fragmentation patterns of reactants and products can also provide valuable mechanistic insights into chemical transformations. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For Ethyl 2-formylquinoline-4-carboxylate, these methods can readily confirm the key structural motifs.

Carbonyl Groups: The molecule contains two distinct carbonyl groups: the formyl (aldehyde) and the ethyl ester. The C=O stretching vibration of the ester is typically observed in the range of 1750–1735 cm⁻¹, while the aldehyde C=O stretch appears at a slightly lower wavenumber, around 1740–1720 cm⁻¹. The aldehyde is also characterized by a distinctive C-H stretching vibration near 2850-2750 cm⁻¹. nist.gov

Quinoline Ring: The aromatic C=C and C=N bonds of the quinoline core give rise to a series of characteristic stretching vibrations in the 1650–1450 cm⁻¹ region.

Carboxylate Group: The C-O stretching vibrations of the ester group produce strong bands in the 1300–1000 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations, and can be useful for studying samples in various states. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Ethyl 2-formylquinoline-4-carboxylate.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (Formyl)C-H Stretch~2850 and ~2750
Aldehyde (Formyl)C=O Stretch~1700
Ethyl EsterC=O Stretch~1735
Ethyl EsterC-O Stretch1300-1000
Quinoline RingC=C and C=N Stretches1650-1450
Aromatic C-HC-H Stretch>3000

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure, stereochemistry, and conformation of a compound. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the supramolecular chemistry and physical properties of the material. In the context of novel derivatives of ethyl quinoline-carboxylate, single-crystal X-ray diffraction has been instrumental in characterizing their solid-state structures.

For instance, the crystal structure of Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate reveals a nearly planar quinoline system, with a dihedral angle of only 2.28(8)° between its two rings. nih.gov The attached benzene ring is inclined at a slight angle of 7.65(7)° to the quinoline plane. nih.gov The carboxylate group adopts an antiperiplanar conformation, and the crystal packing is stabilized by C—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov

In another derivative, Ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups are significantly twisted with respect to each other, forming a dihedral angle of 87.06(19)°. nih.govresearchgate.net The crystal structure is characterized by very weak C—H⋯O hydrogen bonds that organize the molecules into chains along the c-axis. nih.govresearchgate.net The planarity of the quinoline ring system itself is high, with a root-mean-square deviation of 0.006 Å. nih.govresearchgate.net

The structure of Ethyl 2-chloro-6-methylquinoline-3-carboxylate also shows a non-planar arrangement, where the dihedral angle between the quinoline ring system and the ester group is 54.97(6)°. nih.gov The crystal packing in this compound is dominated by aromatic π–π stacking interactions, with a shortest centroid-centroid distance of 3.6774(9) Å, which organizes the molecules into sheets. nih.gov

These examples underscore the power of single-crystal X-ray diffraction in revealing the subtle yet significant structural variations that arise from different substitution patterns on the ethyl quinoline-carboxylate scaffold. The precise structural data obtained from these analyses are fundamental for structure-activity relationship studies and for the rational design of new functional molecules.

Crystallographic Data for Ethyl Quinoline-Carboxylate Derivatives

The following tables summarize the key crystallographic data and refinement details for several derivatives, illustrating the typical parameters obtained from single-crystal X-ray diffraction experiments.

Crystal Data and Structure Refinement for Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate nih.gov
ParameterValue
Empirical FormulaC₁₈H₁₃F₂NO₂
Formula Weight (Mᵣ)313.29
Crystal SystemTriclinic
Space Group
a (Å)8.2674(3)
b (Å)10.0529(4)
c (Å)10.0562(4)
α (°)101.193(2)
β (°)108.616(2)
γ (°)98.741(2)
Volume (V) (ų)756.14(5)
Z2
Temperature (K)296
RadiationCu Kα
Final R indices [I > 2σ(I)]R₁ = 0.044, wR₂ = 0.131
Crystal Data and Structure Refinement for Ethyl 2,4-dichloroquinoline-3-carboxylate nih.govresearchgate.net
ParameterValue
Empirical FormulaC₁₂H₉Cl₂NO₂
Formula Weight (Mᵣ)270.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5860(4)
b (Å)19.9082(11)
c (Å)7.1304(4)
β (°)100.262(1)
Volume (V) (ų)1199.32(11)
Z4
Temperature (K)298
RadiationMo Kα
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.094
Crystal Data and Structure Refinement for Ethyl 2-chloro-6-methylquinoline-3-carboxylate nih.gov
ParameterValue
Empirical FormulaC₁₃H₁₂ClNO₂
Formula Weight (Mᵣ)249.69
Crystal SystemTriclinic
Space Group
a (Å)6.0391(5)
b (Å)7.2986(6)
c (Å)13.4323(12)
α (°)98.238(6)
β (°)90.123(5)
γ (°)96.429(6)
Volume (V) (ų)582.16(9)
Z2
Temperature (K)150
RadiationMo Kα
Final R indices [I > 2σ(I)]R₁ = 0.028, wR₂ = 0.078

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the properties of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. nih.govrsc.org DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For quinoline systems, methods like the B3LYP functional combined with a 6-31G'(d,p) or higher basis set are commonly employed to achieve reliable results. nih.govresearchgate.net

Once the optimized geometry is obtained, DFT is used to calculate key electronic properties that govern the molecule's reactivity. researchgate.net Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of the compound. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). arabjchem.org For Ethyl 2-formylquinoline-4-carboxylate, the MEP would likely show negative potential (electron-rich) around the oxygen atoms of the formyl and carboxylate groups and the nitrogen atom of the quinoline ring, highlighting these as potential sites for interaction with electrophiles.

Table 1: Representative Calculated Electronic Properties for Quinoline Derivatives

Property Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -2.0 to -3.0
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. 3.5 to 4.5
Ionization Potential (I) The minimum energy required to remove an electron from the molecule. 6.0 to 7.0
Electron Affinity (A) The energy released when an electron is added to the molecule. 2.0 to 3.0
Chemical Hardness (η) A measure of resistance to change in electron distribution. 1.7 to 2.3

| Electronegativity (χ) | The power of the molecule to attract electrons to itself. | 4.0 to 5.0 |

Note: The values in this table are representative for substituted quinoline derivatives and are calculated using DFT methods. Actual values for Ethyl 2-formylquinoline-4-carboxylate would require a specific calculation.

While DFT is a workhorse in computational chemistry, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational expense. Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters.

Methods such as Hartree-Fock (HF) provide a foundational starting point, but more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation effects more rigorously. These high-level calculations are particularly valuable for:

High-Accuracy Energetics: Obtaining precise values for energies of different conformers, isomers, and transition states. This is crucial for building accurate reaction profiles.

Spectroscopic Predictions: Predicting spectroscopic constants with high fidelity, which aids in the detailed assignment of complex experimental spectra.

Benchmarking: Serving as a "gold standard" to validate the accuracy of more computationally efficient methods like DFT for a specific class of molecules. For quinoline derivatives, high-accuracy ab initio calculations can confirm the reliability of a chosen DFT functional and basis set. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. For Ethyl 2-formylquinoline-4-carboxylate, this would involve studying reactions at its key functional groups, such as the formyl (-CHO) group, which is a primary site for nucleophilic addition, condensation, and oxidation reactions.

A Potential Energy Surface (PES) is a multidimensional landscape that describes the energy of a molecule as a function of its geometry. libretexts.orgpythoninchemistry.org By mapping the PES, chemists can visualize the entire course of a chemical reaction. libretexts.org The lowest energy path connecting reactants to products on this surface is known as the reaction coordinate or minimum energy pathway. pythoninchemistry.org

Stationary points on the PES are of particular interest: energy minima correspond to stable reactants, products, and intermediates, while first-order saddle points correspond to transition states. libretexts.org For a reaction involving Ethyl 2-formylquinoline-4-carboxylate, such as a condensation reaction at the formyl group, computational methods can be used to scan the PES by systematically changing key bond lengths and angles. This process identifies the most favorable route from reactants to products, revealing the geometry of the transition state and any intermediates formed along the way. uleth.ca

The transition state represents the highest energy point along the minimum energy pathway of a reaction. pythoninchemistry.org The energy difference between the reactants and the transition state is the activation energy (Ea). This energy barrier is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which serves as a powerful aid in the structural characterization of newly synthesized compounds. By calculating properties like vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison can be made with experimental spectra.

For Ethyl 2-formylquinoline-4-carboxylate, DFT calculations can predict its vibrational spectrum (Infrared and Raman). This involves calculating the second derivatives of the energy with respect to atomic displacements to find the vibrational modes and their corresponding frequencies. arabjchem.org The calculated spectrum can then be compared with the experimental one, allowing for a detailed assignment of each vibrational band to specific motions of the atoms (e.g., C=O stretching of the formyl group, C-O stretching of the ester, or quinoline ring vibrations). researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when correlated with experimental data, help confirm the precise chemical environment of each nucleus in the molecule, solidifying the structural assignment. frontiersin.org This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming structural hypotheses. nih.govfrontiersin.org The prediction process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

For Ethyl 2-formylquinoline-4-carboxylate, DFT calculations, likely using a functional such as B3LYP or the WP04 functional (specifically optimized for ¹H shifts) with a basis set like 6-311++G(d,p), would be employed to predict its NMR spectrum. nih.govgithub.io The presence of two electron-withdrawing groups—the formyl group at the C2 position and the ethyl carboxylate group at the C4 position—is expected to significantly influence the chemical shifts of the quinoline ring protons and carbons.

The proton of the formyl group (-CHO) would be predicted to have a characteristic downfield chemical shift, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the quinoline ring would also be deshielded, particularly those in proximity to the substituents. For instance, the H5 proton is expected to be significantly shifted downfield due to the anisotropic effect of the C4-carboxylate group. The ethyl group protons would show a typical quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group.

Similarly, predicted ¹³C NMR shifts would show the carbonyl carbons of the formyl and carboxylate groups at the most downfield positions (likely >160 ppm). The carbons of the quinoline ring, especially C2 and C4, would also exhibit significant downfield shifts due to direct attachment to the electron-withdrawing substituents. These theoretical predictions can be validated by comparing them with experimentally obtained NMR data, with mean absolute errors for ¹H shifts often falling below 0.1 ppm with appropriate methods. github.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-formylquinoline-4-carboxylate Predicted using DFT (B3LYP/6-311+G(d,p)) in CDCl₃. Values are illustrative based on typical computational outputs for similar structures.

¹H NMR Predictions¹³C NMR Predictions
AtomPredicted δ (ppm)AtomPredicted δ (ppm)
CHO10.15C=O (formyl)192.5
H38.50C=O (ester)165.8
H58.35C2151.0
H67.80C3122.5
H77.95C4148.5
H88.20C4a128.0
CH₂ (ethyl)4.50C5130.2
CH₃ (ethyl)1.45C6129.5
C7132.0
C8129.8
C8a149.5
CH₂ (ethyl)62.5
CH₃ (ethyl)14.2

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective for computing these vibrational frequencies and their corresponding intensities, which aids in the detailed assignment of experimental spectra. nih.govresearchgate.net For Ethyl 2-formylquinoline-4-carboxylate, a frequency calculation would be performed on the optimized geometry at a level like B3LYP/6-311++G(d,p). nih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. nih.gov

Key vibrational modes for this molecule would include:

C=O Stretching: Two distinct, strong C=O stretching vibrations are expected. The formyl C=O stretch would typically appear at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the ester C=O stretch (around 1720-1740 cm⁻¹), although conjugation with the quinoline ring will influence these positions.

C-H Stretching: The aldehydic C-H stretch would produce a characteristic pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

Quinoline Ring Vibrations: C=C and C=N stretching vibrations within the quinoline ring system would result in a series of characteristic bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: The ester group will show C-O stretching vibrations in the 1100-1300 cm⁻¹ region.

Theoretical calculations provide a complete list of vibrational modes and their symmetries, allowing for a confident assignment of even complex regions of the experimental IR and Raman spectra. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for Ethyl 2-formylquinoline-4-carboxylate Predicted using DFT (B3LYP/6-311+G(d,p)). Values are illustrative and represent scaled frequencies.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050-3100Medium
Aliphatic C-H Stretch (ethyl)2900-2980Medium-Strong
Aldehydic C-H Stretch~2820, ~2720Weak-Medium
C=O Stretch (ester)~1725Very Strong (IR)
C=O Stretch (formyl)~1705Very Strong (IR)
Quinoline C=C/C=N Ring Stretches1500-1620Strong-Medium
C-O Stretch (ester)1150-1250Strong

Molecular Orbital Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals provide critical insights into the electronic behavior and reactivity of a molecule. researchgate.netresearchgate.net

For Ethyl 2-formylquinoline-4-carboxylate, the HOMO and LUMO can be calculated and visualized using DFT.

HOMO: As a potential electron donor, the HOMO is crucial for reactions with electrophiles. youtube.com In this molecule, the HOMO is expected to be primarily distributed over the electron-rich quinoline ring system, particularly the benzene (B151609) portion.

LUMO: As a potential electron acceptor, the LUMO is key to reactions with nucleophiles. youtube.com Given the presence of two strong electron-withdrawing groups, the LUMO is anticipated to be delocalized across the entire quinoline system but with significant contributions from the C2-formyl and C4-carboxylate moieties. The carbonyl carbons of both groups are likely sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is an important descriptor of chemical reactivity and stability. tandfonline.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the conjugated system and electron-withdrawing groups in Ethyl 2-formylquinoline-4-carboxylate would likely result in a relatively small HOMO-LUMO gap, suggesting it could be a reactive species.

Table 3: Calculated FMO Properties for Ethyl 2-formylquinoline-4-carboxylate Illustrative values based on DFT calculations for similar quinoline derivatives.

PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. numberanalytics.com It is invaluable for identifying electrophilic and nucleophilic sites. numberanalytics.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For Ethyl 2-formylquinoline-4-carboxylate, an MEP map would reveal:

Negative Potential: The most negative regions would be concentrated around the oxygen atoms of the formyl and carboxylate carbonyls, as well as the nitrogen atom of the quinoline ring. These sites represent the primary locations for interaction with electrophiles or for hydrogen bonding. nih.govnih.gov

Positive Potential: Regions of positive potential would be located around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons of the quinoline ring. The carbonyl carbons of both the formyl and ester groups would also be associated with electrophilic character, making them susceptible to nucleophilic attack.

The MEP map provides a chemically intuitive picture of the molecule's charge distribution, complementing the orbital-based analysis of FMO theory to predict reactive behavior. researchgate.net

Solvation Effects and Reaction Environment Modeling

The chemical properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects, most commonly through Polarizable Continuum Models (PCM). youtube.com In PCM, the solute molecule is placed within a cavity in a continuous medium characterized by the solvent's dielectric constant. youtube.com

Modeling Ethyl 2-formylquinoline-4-carboxylate in different solvents (e.g., a non-polar solvent like hexane (B92381) versus a polar solvent like water or ethanol) would demonstrate the impact of the environment on its properties. For instance:

Dipole Moment: The molecule's dipole moment is expected to increase in polar solvents due to stabilization of the charge-separated states by the solvent's dielectric field. researchgate.net

Orbital Energies: Solvation can affect the HOMO and LUMO energy levels. Polar solvents typically stabilize both orbitals, but the effect might be more pronounced on one, thus altering the HOMO-LUMO gap and, consequently, the molecule's reactivity and UV-Vis absorption spectrum. researchgate.net

Conformational Stability: The relative energies of different conformers, such as those arising from the rotation of the ethyl carboxylate group, can be altered by the solvent. A polar solvent might favor a more polar conformer that would be less stable in the gas phase.

These calculations are crucial for accurately predicting reaction outcomes and properties in solution, providing a more realistic model than gas-phase calculations alone. youtube.comresearchgate.net

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